molecular formula C12H18ClNO B2826855 3-(4-Methoxyphenyl)Piperidine Hydrochloride CAS No. 19724-83-5

3-(4-Methoxyphenyl)Piperidine Hydrochloride

Cat. No.: B2826855
CAS No.: 19724-83-5
M. Wt: 227.73
InChI Key: ANTDYNLJFLQQTI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)Piperidine Hydrochloride (CAS 625454-21-9) is a piperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.757 g/mol . It is structurally characterized by a piperidine ring substituted with a 4-methoxyphenylmethyl group at the 3-position. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways . Its methoxy group enhances solubility compared to non-polar substituents, making it a versatile scaffold in drug discovery.

Properties

IUPAC Name

3-(4-methoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTDYNLJFLQQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19724-83-5
Record name 3-(4-methoxyphenyl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)Piperidine Hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde with piperidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methoxyphenyl)Piperidine Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, such as the NMDA receptor, where it acts as an antagonist. This interaction can modulate neurotransmitter release and influence neuronal activity. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3-(4-Methoxyphenyl)Piperidine Hydrochloride with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Notes
3-(4-Methoxyphenyl)Piperidine HCl 625454-21-9 C₁₃H₂₀ClNO 241.757 4-Methoxyphenylmethyl Intermediate in drug synthesis
4-(3-Methoxyphenyl)Piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Classified as an irritant (Xi hazard code)
3-[(4-Fluorophenyl)carbonyl]Piperidine HCl 118412-66-1 C₁₂H₁₃FClNO 253.69 4-Fluorophenylcarbonyl Electronegative fluorine may enhance binding affinity
4-(Methoxymethyl)Piperidine HCl - C₇H₁₆ClNO 165.66 Methoxymethyl Simplified structure with high polarity
4-(2,3-Dimethylphenoxy)Piperidine HCl 1171504-55-4 C₁₃H₁₈ClNO 247.74 2,3-Dimethylphenoxy Used in safety studies; limited toxicity data

Key Structural Differences

  • Substituent Position and Type: The primary compound’s 4-methoxyphenylmethyl group contrasts with 3-methoxyphenyl in CAS 325808-20-6, altering steric and electronic properties . Methoxymethyl in 4-(Methoxymethyl)Piperidine HCl offers a smaller, polar substituent, likely increasing water solubility .

Biological Activity

3-(4-Methoxyphenyl)piperidine hydrochloride, a compound belonging to the piperidine class, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxyphenyl group. Its molecular formula is C12_{12}H17_{17}ClN2_2O, and it exhibits various pharmacological properties due to the presence of the methoxy group, which can influence lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety allows for binding to various receptors, including:

  • Dopamine Receptors : The compound may act as a modulator of dopaminergic signaling, which is crucial in treating disorders like schizophrenia and depression.
  • Serotonin Receptors : Its potential effects on serotonin pathways suggest possible applications in anxiety and mood disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that analogs with similar structures showed significant reductions in immobility time in the forced swim test, a common assay for antidepressant activity.

Neuroprotective Properties

In vitro studies have shown that the compound may provide neuroprotection against glutamate-induced toxicity in neuronal cell lines. This suggests potential applications in neurodegenerative diseases where excitotoxicity is a contributing factor .

Anticancer Activity

Emerging research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in human cancer cell lines, suggesting that this compound may also possess anticancer properties .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntidepressantReduced immobility in models
NeuroprotectiveProtection against glutamate toxicity
AnticancerCytotoxicity in cancer cell lines

Structure-Activity Relationship (SAR)

The presence of the methoxy group is crucial for enhancing the lipophilicity and receptor interaction profile of the compound. SAR studies suggest that modifications on the phenyl ring can significantly alter biological activity. For instance, substituents on the phenyl ring can enhance binding affinity to specific receptors, which may lead to improved therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Methoxyphenyl)Piperidine Hydrochloride?

  • Methodology : The synthesis typically involves nucleophilic substitution between 4-methoxybenzyl chloride and piperidine in the presence of a base (e.g., NaOH or K₂CO₃) in anhydrous solvents like ethanol or THF. The free base is then treated with hydrochloric acid to form the hydrochloride salt. Reaction optimization may include temperature control (40–60°C) and inert atmospheres to prevent oxidation .
  • Key Steps :

  • Base Selection : Strong bases improve deprotonation efficiency.
  • Solvent Choice : Polar aprotic solvents enhance reaction kinetics.
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at 4-position) and piperidine ring conformation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₃H₂₀ClNO; 241.76 g/mol) .
    • Quality Control : Melting point analysis (e.g., 210–215°C) and elemental analysis (C, H, N) ensure batch consistency .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation of dust/aerosols. Avoid skin contact due to potential irritancy .
  • Storage : Store at 2–8°C in airtight containers away from moisture and light. Incompatible with strong oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying conditions?

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, base strength, stoichiometry) to identify optimal conditions. For example, THF increases reaction rate compared to ethanol but may reduce yield due to byproduct formation .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance nucleophilic substitution efficiency .
  • Scale-Up : Pilot-scale reactors with automated temperature/pH control improve reproducibility. Continuous flow systems reduce reaction time by 30% .

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving 3-(4-Methoxyphenyl)Piperidine derivatives?

  • Root Causes : Discrepancies may arise from structural analogs (e.g., fluorobenzyl vs. methoxybenzyl groups) or enantiomeric impurities .
  • Solutions :

  • Comparative Studies : Test analogs (e.g., 4-fluoro or 4-chloro derivatives) under identical conditions to isolate structural effects .
  • Strict Characterization : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) .
  • Dose-Response Curves : Validate activity thresholds across multiple cell lines .

Q. What experimental approaches are recommended for studying the receptor binding affinity of this compound?

  • In Vitro Assays :

  • Radioligand Displacement : Use ³H-labeled serotonin or dopamine receptors to measure IC₅₀ values .
  • Functional Assays : cAMP accumulation or calcium flux assays (e.g., FLIPR®) for G protein-coupled receptor activity .
    • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding poses in serotonin 5-HT₁A/5-HT₂A receptors .

Q. How can computational modeling techniques enhance the understanding of this compound's pharmacological mechanisms?

  • Methods :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CHARMM force fields) to assess stability over 100-ns trajectories .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioavailability .
    • Applications : Predict metabolic pathways (CYP450 interactions) and toxicity profiles (ADMET) .

Q. What methodologies are critical for investigating enantiomer-specific effects in 3-(4-Methoxyphenyl)Piperidine derivatives?

  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers .
  • Enantioselective Synthesis : Asymmetric catalysis (e.g., Jacobsen’s catalyst) to achieve >90% enantiomeric excess .
  • Biological Testing : Compare enantiomers in receptor binding and in vivo models (e.g., rodent anxiety assays) to identify stereospecific effects .

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